4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one

Thermal Analysis Process Safety Quality Control

Procure the unsubstituted 4,5-diamino core (CAS 52057-97-3) when your research demands maximum synthetic flexibility. Unlike pre-alkylated or aryl-substituted analogs, this foundational building block bears free amino groups at positions 4 and 5—essential for regioselective cyclization with chalcones, 1,3-diketones, and α,β-unsaturated ketones to construct pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and diverse fused heterocycles. It is the required starting material for literature and patent procedures targeting novel chemical space. For formulation chemists developing proprietary oxidative hair dye compositions, this core scaffold provides the chromophoric system that, upon N-functionalization, yields intense, stable colorations on keratin fibers. Supplied as the sulfate salt for enhanced stability and handling.

Molecular Formula C3H6N4O
Molecular Weight 114.11 g/mol
CAS No. 52057-97-3
Cat. No. B1347393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one
CAS52057-97-3
Molecular FormulaC3H6N4O
Molecular Weight114.11 g/mol
Structural Identifiers
SMILESC1(=C(NNC1=O)N)N
InChIInChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h4H2,(H4,5,6,7,8)
InChIKeyMUYIVZJCWVZYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one (CAS 52057-97-3): Core Specifications and Foundational Role in Pyrazolone Chemistry


4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one (CAS 52057-97-3), also identified as 3,4-Diamino-1H-pyrazol-5-ol in its tautomeric form, is a heterocyclic building block with the molecular formula C₃H₆N₄O and a molecular weight of 114.11 g/mol . It is primarily utilized in research and industrial applications not as a final active molecule, but as a critical precursor or core scaffold for synthesizing a wide array of functionalized derivatives, most notably for oxidative hair dye formulations and in the construction of complex fused heterocycles with potential biological activity [1]. The compound is frequently supplied as a sulfate salt to enhance stability and handling characteristics.

Critical Differentiation: Why the Unsubstituted 4,5-Diaminopyrazol-3-one Core Is Not Interchangeable with Its Analogs


The utility of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one lies specifically in its unsubstituted core structure, which provides unique and chemically distinct reactivity compared to its N-alkylated or aryl-substituted analogs [1]. Generic substitution with, for example, 4,5-diamino-1-methylpyrazole or 4,5-diamino-3-phenylpyrazole would fundamentally alter the subsequent synthetic pathways. The free amino groups at positions 4 and 5 are essential for selective cyclization reactions with reagents like chalcones or α,β-unsaturated ketones, which are not possible or proceed with dramatically different regio- and chemoselectivity when the ring nitrogens are blocked [2]. This foundational compound serves as a standardized, unadorned starting point for creating diverse molecular libraries, whereas its derivatives represent specific, often patented, end-points in a synthetic sequence.

Quantitative Evidence for 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one (CAS 52057-97-3): Comparative Data and Key Differentiators


Thermal Stability: Boiling Point and Flash Point as Quality and Handling Metrics

The computed boiling point for 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is 521.5°C at 760 mmHg, with a calculated flash point of 269.2°C . This data provides a baseline for its thermal stability profile, which is crucial for evaluating its safety and suitability in high-temperature synthetic or manufacturing processes. While experimental data for direct comparators are scarce, these calculated values serve as a key procurement specification for ensuring consistent material quality and safe handling.

Thermal Analysis Process Safety Quality Control

Physical Density: A Quantitative Metric for Formulation and Analytical Method Development

The calculated density of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is 1.397 g/cm³ . This is a fundamental, measurable property that can be used to differentiate between batches or to compare the unsubstituted core against its various salt forms (e.g., the sulfate salt) and N-substituted derivatives. While not a biological differentiator, this value is critical for accurate stoichiometry in liquid formulations, predicting physical stability in complex mixtures, and developing robust analytical methods (e.g., HPLC with refractive index detection).

Formulation Science Analytical Chemistry Process Engineering

Structural Foundation for Heterocyclic Synthesis: Reactivity Advantage Over N-Substituted Analogs

The unsubstituted 4,5-diamino core is essential for accessing specific heterocyclic systems. For instance, the binary cleavage of a fused [5,5]-bicyclic system was shown to proceed to yield a monocyclic 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one unit [1]. Furthermore, patents explicitly claim the utility of 4,5-diaminopyrazole derivatives in generating intense, fast colorations on keratin fibers [2]. In contrast, using an N-alkylated analog (e.g., 4,5-diamino-1-methylpyrazole) would block this reaction pathway or necessitate different, potentially lower-yielding or less selective, reaction conditions. The free NH group is a key differentiator for downstream reactivity and achieving the desired molecular architecture.

Medicinal Chemistry Heterocyclic Synthesis Chemical Biology

Optimal Procurement and Application Scenarios for 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one (CAS 52057-97-3)


Building Block for Heterocyclic Library Synthesis in Medicinal Chemistry

Procure the unsubstituted 4,5-diamino core (CAS 52057-97-3) when the research objective is to explore novel chemical space via the condensation of the free 4,5-diamino groups with a diverse set of electrophiles (e.g., chalcones, 1,3-diketones) to generate pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other fused systems [1]. This compound is the appropriate choice over pre-formed derivatives, as it offers maximum synthetic flexibility and is the required starting point for many literature and patent procedures.

Core Scaffold for Developing Next-Generation Oxidative Hair Dye Formulations

Sourcing the parent 4,5-diaminopyrazol-3-one structure is a necessary first step for creating and patenting new N-substituted derivatives intended for use as primary intermediates (developers) in oxidative hair colorants. The core structure provides the chromophoric system that, upon functionalization, yields intense and stable colorations on keratin fibers [2]. This is a strategic procurement choice for formulation chemists aiming to develop proprietary dye compositions.

Analytical Reference Standard for Method Development and Metabolite Identification

Given its distinct computed properties (e.g., density of 1.397 g/cm³) , the compound can be utilized as a reference standard for developing analytical methods (e.g., HPLC, GC-MS) to detect, quantify, or differentiate pyrazolone-related substances. This scenario is particularly relevant for quality control in manufacturing processes or for environmental studies where pyrazolones may be present as metabolites or degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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